Product packaging for Lead antimonate(Cat. No.:CAS No. 13510-89-9)

Lead antimonate

Cat. No.: B087972
CAS No.: 13510-89-9
M. Wt: 993 g/mol
InChI Key: ACNRWWUEFJNUDD-UHFFFAOYSA-N
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Description

Lead Antimonate, historically known as Naples yellow, is an inorganic pigment with the chemical formula Pb₂Sb₂O₇. It is one of the oldest known synthetic pigments, with its use dating back to ancient Egypt and Mesopotamia between the 16th and 14th centuries BC, where it was applied to glass, glazed bricks, and tiles (https://doi.org/10.1002/COL.22026). In European art, it became popular from the 17th century onward, appearing on the palettes of masters such as Goya and Cézanne (https://en.wikipedia.org/wiki/Naples yellow). Its significance in research spans the fields of cultural heritage science, archaeology, and materials chemistry. Researchers utilize this compound for the non-destructive analysis of historical artifacts to determine their provenance and authenticity (https://www.mdpi.com/2313-433X/7/8/127). In replication studies, it is synthesized according to ancient recipes to understand the production technologies of ancient glass, pottery, and paintings (https://www.sciencedirect.com/science/article/abs/pii/S0305440313002823). The pigment's specific yellow hue, which can range from a muted, earthy yellow to a bright lemon yellow, is highly dependent on the synthesis parameters, including firing temperature, the molar ratio of lead to antimony, and the presence of additives. These factors influence the particle size and morphology, which in turn directly affect the optical and color properties of the final product (https://www.mdpi.com/2313-433X/7/8/127). The chromogenic mechanism is based on the compound's crystalline structure, and its stability can be influenced by environmental factors such as humidity and the presence of iron (https://en.wikipedia.org/wiki/Naples yellow). This product is intended for research applications in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O8Pb3Sb2 B087972 Lead antimonate CAS No. 13510-89-9

Properties

IUPAC Name

lead(2+);distiborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/8O.3Pb.2Sb/q;;6*-1;3*+2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNRWWUEFJNUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O8Pb3Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

9.9e+02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13510-89-9
Record name Lead antimonate(V)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony lead oxide (Sb2Pb3O8)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diantimony trilead octaoxide
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Synthetic Methodologies and Precursor Chemistry of Lead Antimonate

Reconstruction and Analysis of Historical Lead Antimonate (B1203111) Production Protocols

The recreation of historical production methods for lead antimonate provides valuable insights into the technological capabilities and material choices of past artisans. These reconstructions often reveal that historical processes yielded complex mixtures of compounds rather than a single, pure phase. morana-rtd.com

Examination of Ancient Treatises and Alchemical Manuscripts Pertaining to this compound Synthesis

Historical texts, including alchemical manuscripts and artists' treatises, offer foundational knowledge for the synthesis of this compound. One of the earliest documented methods comes from Cipriano Piccolpasso's 1556 treatise, "Le Tre Libri dell'Arte del Vasaio," which describes heating mixtures of lead and antimony. Seventeenth-century Italian miniaturist Valerio Mariani da Pesaro also provided recipes for producing the pigment. colourlex.com Treatises like "Triumphal Chariot of Antimony" by Basil Valentine and the "Golden Chain of Homer" by Anton Kirchweger discuss the preparation of metallic antimony and other chemical processes relevant to pigment production. rackcdn.comrackcdn.com

The term "antimonio" in these historical recipes can be ambiguous, potentially referring to metallic antimony, antimony sulfide (B99878) (stibnite), or antimony oxide. researchgate.net Experimental reconstructions have shown that using antimony(III) oxide yields the purest form of this compound. researchgate.net Similarly, the lead source could vary, with lead oxides or lead carbonate being used. cnr.it For instance, the Calabranci Code, dating from 1456–1526, contains six different recipes for yellow ceramic pigments using lead and antimony compounds. mdpi.com These historical documents often provide weights and proportions, which is a rare level of detail in alchemical literature. rackcdn.comrackcdn.com

Role of Impurities and Fluxing Agents in Historical this compound Formulations

Historical recipes for this compound frequently included additional substances that acted as impurities or fluxing agents, significantly influencing the final product. hypotheses.org Fluxes were added to facilitate the reaction between the lead and antimony compounds by lowering the required temperature. hypotheses.org Common fluxes mentioned in historical sources include salt (sodium chloride) and tartar (potassium tartrate). hypotheses.org The addition of salt tends to make the resulting pigment lighter in color. hypotheses.org

Some historical recipes also call for the addition of "tutty" or "tuccia," which has been interpreted as either zinc oxide or tin oxide. hypotheses.orguva.nl The inclusion of these metallic oxides creates ternary variants of the pigment. hypotheses.org For example, the presence of tin can lead to the formation of lead-tin antimonate (Pb₂Sb₂₋ₓSnₓO₇), a modified Naples yellow. cnr.itresearchgate.net The introduction of tin or zinc into the crystal structure affects the lattice parameters and can alter the pigment's hue, with tin often producing a purer yellow and zinc resulting in a more orange or reddish shade. cnr.ithypotheses.orguva.nl Impurities in the raw lead material, such as copper, nickel, and iron, could also influence the chemical properties and color of the final pigment. si.edu

Influence of Reaction Conditions on Historical this compound Phases

The reaction conditions, particularly temperature and firing duration, played a critical role in determining the composition and color of historical this compound pigments. researchgate.net Historical production often involved calcining the raw materials in open crucibles at temperatures that could exceed 800°C.

Reconstruction experiments have demonstrated that different temperatures lead to variations in the final product. For example, using antimony oxide, higher temperatures (up to 1100°C) can produce a more yellow hue, while lower temperatures result in a more reddish tone. researchgate.net The formation of the desired this compound pyrochlore (B1171951) structure (Pb₂Sb₂O₇) typically begins at around 650°C. researchgate.netuva.nl However, at this temperature, other reaction products and unreacted starting materials are often present. uva.nl

The type of crucible used could also affect the outcome. unitus.it Furthermore, the cooling rate after firing influences phase purity; rapid quenching can suppress the formation of secondary phases like rosiaite (PbSb₂O₆), whereas slow cooling may promote multiphase products. The complexity of these factors often resulted in historical pigments being a mixture of different this compound compounds and other phases, rather than a single, pure substance. morana-rtd.comresearchgate.net

Controlled Laboratory Synthesis of this compound Compounds

Modern laboratory synthesis allows for precise control over reaction parameters, enabling the production of phase-pure this compound and a deeper understanding of its formation chemistry.

Stoichiometric Control and Molar Ratios in this compound Formation

The stoichiometry of the reactants is a crucial factor in the synthesis of this compound. The ideal pyrochlore phase has the formula Pb₂Sb₂O₇. A common laboratory method involves the high-temperature solid-state reaction of lead(II) oxide (PbO) and antimony(III) oxide (Sb₂O₃) in a 2:1 molar ratio.

However, achieving a single-phase product is challenging. morana-rtd.com Deviations from the ideal stoichiometric ratio can lead to the formation of other this compound compounds or leave unreacted oxides in the final product. morana-rtd.comcnr.it For instance, an excess of lead can be accommodated in the pyrochlore structure, affecting its properties. cnr.itunive.it Studies have shown that varying the Pb:Sb molar ratio from 0.8:1 to 1.2:1 influences the resulting crystal structure and color. cnr.it The volatilization of antimony trioxide at temperatures above 650°C can also alter the effective stoichiometry, often necessitating the use of excess antimony in the initial mixture to achieve the desired phase.

Table 1: Reagents and Molar Ratios in this compound Synthesis

Interactive table available here: https://datawrapper.dwcdn.net/V8oYy/1/

Sample IDLead SourceAntimony SourceMolar Ratio (Pb:Sb)AdditivesFinal Phase (Major)
PV NY 25Pb₃O₄Sb₂O₃0.8:1NaClPb₂Sb₂O₇
PV NY 29Pb₃O₄Sb₂O₃1.2:1NaClPb₂Sb₂O₇
PV TY 1Pb₃O₄Sb₂O₃, SnO₂2:1.5:0.5 (Pb:Sb:Sn)NaClPb₂(Sb,Sn)₂O₇
PV TY 11Pb₃O₄Sb₂O₃, ZnO2:1.5:0.5 (Pb:Sb:Zn)NaClPb₂(Sb,Zn)₂O₇
APA3Pb₃O₄Sb₂O₃1:1NonePb₂Sb₂O₇

This table summarizes experimental data from laboratory syntheses, showing the influence of starting materials and molar ratios on the final this compound product. Data adapted from morana-rtd.comcnr.it.

Impact of Reaction Temperature and Duration on this compound Phase Purity

Reaction temperature and duration are critical parameters for controlling the phase purity and crystallinity of synthesized this compound. High-temperature solid-state reactions are typically carried out at temperatures between 800°C and 950°C. morana-rtd.comcnr.it

The formation of the cubic Pb₂Sb₂O₇ phase is known to begin around 650°C, but higher temperatures are generally required to achieve a well-crystallized, single-phase product. researchgate.netuva.nl For example, a synthesis at 900°C for 5 hours has been shown to produce a homogeneous pigment. morana-rtd.comunitus.it In contrast, syntheses at lower temperatures can result in multiphase products. morana-rtd.com One study noted that a reaction at 650°C produced two distinct phases of Pb₂Sb₂O₇ with slightly different unit cells. uva.nl

The duration of the heating process also plays a significant role. A typical industrial-scale procedure involves calcining the reactants at 900°C for 5 hours. Insufficient reaction time may lead to incomplete conversion of the starting materials. morana-rtd.com The choice of temperature can also affect the final color of the pigment; one study found that slightly different temperatures (900°C vs. 950°C) did not produce significant differences, but a higher temperature of 1050°C resulted in a product with completely different characteristics. mdpi.com

Table 2: Influence of Reaction Conditions on this compound Synthesis

Interactive table available here: https://datawrapper.dwcdn.net/r4o9W/1/

Recipe/SampleTemperature (°C)Duration (hours)Key Outcome
Piccolpasso/Passeri8005Synthesis of Naples Yellow (LAY) with fluxes. unive.it
Industrial Method9005Typical procedure for Pb₂Sb₂O₇.
APA39005Homogeneous warm yellow-orange pigment. morana-rtd.com
Lead-tin-antimony yellow9255Formation of Pb₂SnSbO₆.₅. morana-rtd.comunitus.it
APB310505Product with significantly different particle and color parameters. mdpi.com

This table highlights the impact of varying temperature and duration on the synthesis of this compound and related compounds, based on both historical recipe reconstructions and modern laboratory methods. Data adapted from morana-rtd.comunitus.itunive.itmdpi.com.

Investigation of Crucible Material Effects on this compound Yield and Composition

The choice of crucible material plays a crucial role in the synthesis of this compound, affecting both the yield and the purity of the final product. Research into historical and laboratory reproductions of this pigment has revealed that different crucible materials can interact with the reactants at high temperatures, leading to variations in the composition of the resulting pigment.

For instance, studies have utilized both porcelain crucibles and terracotta tiles for the synthesis of this compound. unitus.itmorana-rtd.com It has been observed that the use of a terracotta tile as a substrate can yield a superior pigment. unitus.it In one set of experiments, the most homogeneous and best-quality Naples yellow was produced at 900°C over a terracotta tile. unitus.itmorana-rtd.com In these preparations, porcelain crucibles were also used, sometimes with a filter paper covering for this compound and lead-tin-antimony yellow synthesis. unitus.itmorana-rtd.com

The reactivity of the precursors with the crucible itself is another important consideration. When metallic antimony is used as a precursor, a hard, bright yellow layer of this compound can form on the inside of the crucible, which is difficult to remove. uva.nlresearchgate.net This indicates a direct reaction between the crucible surface and the reactants, potentially influencing the stoichiometry of the final product. The formation of gas observed during this process may be related to the low melting point of metallic antimony. uva.nlresearchgate.net

Table 1: Effect of Crucible Material on this compound Synthesis

Crucible MaterialPrecursorsTemperatureObservationsResulting Product
Terracotta TilePb₃O₄, Sb₂O₃900°CHomogeneous reactionBest quality pigment identified as Pb₂Sb₂O₇. unitus.it
PorcelainPbO, Sb₂O₃, NaCl900°C, 950°CMixture of compounds obtained. unitus.itmorana-rtd.comInhomogeneous powder with different colored grains. morana-rtd.com
Not SpecifiedMetallic Antimony650°C - 1100°CGas formation, bright yellow layer formed on crucible interior. uva.nlresearchgate.netHard this compound layer, difficult to remove. uva.nlresearchgate.net

Tailoring this compound Composition through Doping and Co-precipitation

The properties of this compound can be intentionally modified by introducing other cations into its crystal structure through doping or by co-precipitating mixed-metal oxides. These techniques allow for the fine-tuning of the pigment's color and stability.

The incorporation of tin into the this compound structure results in the formation of a lead-tin antimonate ternary oxide, which has been identified in historical pigments. cnr.itresearchgate.net This modified pigment can be synthesized by introducing tin-containing precursors during the manufacturing process. The general formula for this compound is often represented as Pb₂Sb₂₋ₓSnₓO₇₋ₓ/₂. cnr.it

The synthesis of lead-tin-antimony yellow is typically achieved by heating a mixture of lead, tin, and antimony oxides. unitus.it For example, a compound with the formula Pb₂SnSbO₆.₅ has been produced at 925°C. unitus.itmorana-rtd.com The addition of tin oxide to the lead and antimony oxides appears to facilitate the production of the yellow pigment compared to the synthesis of pure Naples yellow. morana-rtd.com The introduction of tin into the pyrochlore lattice of this compound leads to an increase in the lattice size, as the larger Sn⁴⁺ cations replace Sb⁵⁺. cnr.itscispace.com This structural modification also affects the final color of the pigment. researchgate.net

Table 2: Synthesis Parameters for Lead-Tin Antimonate

PrecursorsTemperatureDurationObservationsResulting Compound
Pb₃O₄, Sb₂O₃, SnO₂925°C5 hours---Pb₂SnSbO₆.₅. unitus.itmorana-rtd.com
PbO, Sb₂O₃ or Sb₂S₃, SnO₂800-900°CNot specified---Pb₂Sb₂₋ₓSnₓO₇₋ₓ/₂. cnr.it

Besides tin, other cations like zinc can be incorporated into the this compound structure to alter its properties. A zinc-doped yellow antimonate can be synthesized by adding zinc oxide (ZnO) to the raw materials during the high-temperature solid-state reaction. cnr.it The presence of zinc in the pyrochlore structure, similar to tin, causes an increase in the lattice size due to the replacement of Sb⁵⁺ by the larger zinc cations. cnr.itscispace.com

The addition of zinc has a noticeable effect on the color of the resulting pigment, with historical recipes suggesting the use of ingredients like "tutty," which is often associated with zinc, to improve the color. researchgate.net Experimental reproductions have shown that using ZnO can lead to the formation of various phases, including reddish-colored by-products. uva.nl The introduction of zinc can produce golden-colored pigments. hepvs.ch The modification of the Raman spectrum upon zinc doping confirms the structural changes in the Sb-O polyhedra. cnr.it

The synthesis of this compound, particularly following historical recipes, frequently results in the formation of mixed-phase products rather than a pure compound. unitus.itmorana-rtd.com These mixtures can contain different this compound compounds with varying stoichiometric ratios, as well as unreacted starting materials and other by-products. morana-rtd.comuva.nlmdpi.com

Temperature is a critical parameter influencing the composition of the final product. unitus.itmorana-rtd.com The formation of Pb₂Sb₂O₇ begins at temperatures around 650°C, but at this temperature, a range of other reaction products and initial ingredients are also present. uva.nl Achieving a dominant this compound phase often requires higher temperatures, around 1000°C. uva.nl For example, in syntheses aiming for Naples yellow, mixtures of compounds are often obtained, with one study identifying Pb₂.₅Sb₁.₅O₆.₇₅ and Pb₃₊ₓSb₂O₈₊ₓ alongside the desired Pb₂Sb₂O₇. morana-rtd.com The presence of additives like NaCl can also lead to the formation of other compounds, such as oxychlorides, which may not be well characterized. unitus.it The difficulty in obtaining a single, pure compound underscores the complexity of the solid-state reactions involved in the synthesis of this compound. morana-rtd.com

Structural Elucidation and Compositional Analysis of Lead Antimonate Materials

Crystalline Structure Characterization of Lead Antimonate (B1203111) Phases

Lead antimonate's properties are intrinsically linked to its atomic arrangement. Understanding its crystalline structure and the variations that can occur is fundamental to its scientific study.

This compound (Pb₂Sb₂O₇) typically crystallizes in the cubic pyrochlore (B1171951) structure, which belongs to the Fd-3m space group. osti.govresearchgate.net This structure is common to a large group of A₂B₂O₇ compounds and is known for its stability, which is largely dependent on the ratio of the ionic radii of the A and B cations, with the A cation needing to be significantly larger than the B cation. cnr.it In the case of this compound, Pb²⁺ serves as the A cation and Sb⁵⁺ as the B cation. cnr.itunive.it

The pyrochlore structure can be visualized as two interpenetrating networks. cnr.itnih.gov One network consists of corner-sharing B-site cation octahedra (SbO₆), forming a framework with large cavities. cnr.itunive.itnih.gov The other network is composed of A-site cations (Pb) and the seventh oxygen atom (often denoted as O'), forming an A₂O' arrangement. unive.itnih.gov The Pb²⁺ ions are bonded in a hexagonal planar geometry to six oxygen atoms, with all Pb-O bond lengths being approximately 2.50 Å. osti.gov The Sb⁵⁺ ions are in a body-centered cubic geometry, bonded to eight oxygen atoms with two distinct bond lengths: six shorter bonds of about 2.17 Å and two longer bonds of approximately 2.33 Å. osti.gov

Several variants of the this compound pyrochlore structure exist, often due to non-stoichiometry or the incorporation of other elements. researchgate.netmaajournal.com These variations can influence the material's color and other properties.

This compound shares its fundamental crystalline structure with the naturally occurring mineral bindheimite. researchgate.netresearchgate.netmfa.org Bindheimite is a secondary mineral found in the oxidized zones of lead-antimony ore deposits. webmineral.commindat.org Its chemical formula is often given as Pb₂Sb₂O₆(O,OH), indicating the possible presence of hydroxide (B78521) ions, which can lead to compositional variability. researchgate.netwebmineral.comontosight.ai While chemically and structurally similar, bindheimite itself was not typically used as a pigment in historical applications. maajournal.commfa.org The study of bindheimite, however, provides valuable insights into the stability and potential variations within the this compound pyrochlore structure. researchgate.netresearchgate.net

The lattice parameters of this compound can be significantly affected by cation substitution and non-stoichiometry. cnr.it The substitution of other cations for either lead (Pb²⁺) or antimony (Sb⁵⁺) in the pyrochlore structure can lead to changes in the unit cell dimensions. For instance, the incorporation of tin (Sn⁴⁺) or zinc (Zn²⁺) into the antimony sites causes an increase in the lattice size. cnr.it This is because these substituting cations are larger than Sb⁵⁺. cnr.it

Non-stoichiometry, where the ratio of lead to antimony deviates from the ideal 2:2, also impacts the lattice parameters. cnr.it An excess of lead can be accommodated in the structure, leading to a slight increase in the lattice parameter. cnr.it This suggests that Pb⁴⁺ may substitute for Sb⁵⁺ on the B-sites. cnr.it The introduction of these foreign ions deforms the pyrochlore structure, which in turn affects the material's properties. unive.it For example, tin substitution has been observed in some historical pigments, creating a ternary Pb-Sb-Sn oxide. researchgate.net

Table 1: Effect of Cation Substitution on this compound Lattice Parameters
DopantStarting MaterialsMolar Ratio (Pb:Sb:Dopant)Lattice Parameter (Å)
None (PV NY 25)Pb₃O₄, Sb₂O₃1:1:010.496
Sn (PV TY 1)Pb₃O₄, Sb₂O₃, SnO₂2:1.5:0.510.567
Sn (PV TY 60)PbCO₃, Sb₂S₃, SnO₂2.2:1.33:0.6710.560
Zn (PV TY 11)Pb₃O₄, Sb₂O₃, ZnO2:1.5:0.510.496

Analogous Crystalline Structures to Naturally Occurring Minerals (e.g., Bindheimite)

Advanced Spectroscopic and Diffraction Techniques for this compound Characterization

A suite of advanced analytical techniques is employed to thoroughly characterize this compound materials, providing detailed information about their structure, composition, and morphology.

X-ray diffraction (XRD) is a fundamental and powerful technique for the characterization of crystalline materials like this compound. arxiv.organton-paar.commalvernpanalytical.com It is used for the qualitative and quantitative phase analysis of both pure substances and mixtures. malvernpanalytical.com The technique relies on the principle of Bragg's Law, where X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. anton-paar.com

Powder X-ray diffraction (XRPD) is a specific application of XRD that is particularly well-suited for the analysis of polycrystalline or powdered samples. maajournal.comanton-paar.comuva.nl In the context of this compound, XRPD is crucial for:

Phase Identification: Confirming the presence of the cubic pyrochlore structure of Pb₂Sb₂O₇. cnr.itmaajournal.commorana-rtd.com It can also identify other phases that may be present, such as unreacted starting materials or secondary phases like rosiaite (PbSb₂O₆). morana-rtd.com

Lattice Parameter Determination: Precise measurement of the diffraction peak positions allows for the accurate calculation of the unit cell parameters. cnr.itarxiv.org This data is essential for studying the effects of cation substitution and non-stoichiometry. cnr.it

Phase Quantification: By analyzing the relative intensities of the diffraction peaks, the proportions of different crystalline phases in a mixture can be determined. arxiv.organton-paar.com

Crystallite Size and Strain Analysis: The broadening of the diffraction peaks can provide information about the average size of the crystallites and the presence of microstrain within the crystal lattice. arxiv.organton-paar.com

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful combination for the microanalysis of this compound. cnr.itresearchgate.net SEM provides high-resolution images of the sample's surface morphology, revealing details about particle size and shape. EDS, on the other hand, allows for the elemental analysis of the sample.

This combined technique is invaluable for:

Elemental Mapping: EDS can generate maps showing the spatial distribution of different elements within the sample. unive.it This is particularly useful for identifying the distribution of lead, antimony, and any substituting elements like tin or zinc within the pigment particles. cnr.itresearchgate.net

Microanalysis: By focusing the electron beam on a specific point, EDS can provide a quantitative or semi-quantitative elemental composition of that area. maajournal.comunitus.it This is crucial for determining the stoichiometry of this compound particles and identifying compositional variations within a sample. morana-rtd.comunitus.it For example, SEM-EDS has been used to confirm a Pb:Sb ratio close to 1:1 in synthesized this compound and to detect impurities like Fe₂O₃ and Sn compounds in ancient glass tesserae. maajournal.com

Identification of Secondary Phases: SEM-EDS can help to distinguish between different phases present in a sample based on their elemental composition. For instance, it can differentiate between this compound particles and other components in a glass matrix or paint layer. maajournal.commorana-rtd.com

Table 2: SEM-EDS Molar Proportions in Synthesized this compound Samples
Sample AbbreviationPbSbNotes
APA32.22.3Close to the expected Pb₂Sb₂O₇ stoichiometry.
APA3 (point 2)1.42.4Indicates the presence of other compounds with different molar proportions.

Micro-Raman Spectroscopy for Molecular Fingerprinting and Structural Deformations

Micro-Raman spectroscopy is a powerful non-destructive technique for the molecular fingerprinting of this compound. It provides detailed information about the local atomic arrangements and can detect structural deformations within the crystal lattice. The Raman spectrum of this compound with a cubic pyrochlore structure (Pb₂Sb₂O₇) is characterized by a prominent and intense scattering peak around 510 cm⁻¹, which is attributed to the A₁g mode, corresponding to the symmetric stretching of the SbO₆ octahedra. cnr.it Other notable bands include those around 350 cm⁻¹ (E₂g mode) and 300 cm⁻¹ (F₂g mode), which are related to Sb-O and Pb-O bonds. cnr.it The lower wavenumber region (100–300 cm⁻¹) is associated with vibrations of the Pb₄O tetrahedra and the Pb cation relative to the Sb-O sublattice. cnr.it

Structural deformations in the this compound pyrochlore lattice, often induced by the incorporation of other cations or variations in stoichiometry, cause significant changes in the Raman spectra. cnr.it The introduction of a third cation, such as tin (Sn) or zinc (Zn), into the Pb₂Sb₂O₇ structure leads to a deformation of the local symmetry, which is readily observable in the Raman scattering features. cnr.itunive.it These substitutions can cause shifts in the peak positions and the appearance of new bands. For instance, the substitution of Sb⁵⁺ with larger cations like Sn⁴⁺, Zn²⁺, or even Pb⁴⁺ can increase the average cubic pyrochlore unit cell dimension. cnr.it

Variations in the Pb:Sb stoichiometric ratio also influence the Raman spectrum. An excess of lead can be accommodated in the B-sites of the pyrochlore structure as Pb⁴⁺, leading to a structure with symmetry that resembles ternary pyrochlores. cnr.it This is reflected in the Raman spectra, where changes in the relative intensities and positions of the characteristic peaks can be observed. cnr.it The strong lattice Pb-O stretching band, typically found between 125 cm⁻¹ and 147 cm⁻¹, is particularly sensitive to the firing temperature during synthesis, with its wavenumber decreasing as the temperature increases. morana-rtd.com

It is important to note that while XRD analysis may indicate a well-defined average pyrochlore structure, Raman spectroscopy is more sensitive to local structural disorders and variations in interatomic forces. cnr.it This makes it an invaluable tool for distinguishing between different types of this compound-based pigments and for studying the subtle structural modifications that can occur. unive.italslab.net

Interactive Data Table: Characteristic Raman Bands of this compound and Related Compounds

Compound/VariationKey Raman Bands (cm⁻¹)AssignmentReference
Pb₂Sb₂O₇ (Naples Yellow) ~510 (vs), ~350 (w), ~300 (m), 128 (vw), 198 (m), 228 (m), 394 (w), 794 (w, br)A₁g (SbO₆ stretch), E₂g (Sb-O/Pb-O), F₂g (Sb-O/Pb-O), Lattice modes cnr.itunive.it
Sn-doped this compound Shows significant shifts and broadening compared to pure Pb₂Sb₂O₇Deformation of pyrochlore structure cnr.it
Zn-doped this compound Shows significant shifts and broadening compared to pure Pb₂Sb₂O₇Deformation of pyrochlore structure cnr.it
Pb-excess this compound Spectral modifications suggesting symmetry changeSubstitution of Sb⁵⁺ by Pb⁴⁺ cnr.it

Synchrotron-based X-ray Absorption Near-Edge Spectroscopy (μ-XANES) for Antimony Oxidation State Determination in this compound

Synchrotron-based micro-X-ray Absorption Near-Edge Spectroscopy (μ-XANES) is a highly sensitive, non-destructive technique ideal for determining the oxidation state of antimony (Sb) in this compound materials. upmc.fr This method offers high spatial resolution, allowing for the analysis of specific micro-regions within a sample, which is particularly useful for heterogeneous materials like historical pigments and glasses. upmc.fresrf.fr

The principle of XANES relies on the absorption of X-rays by a specific element, in this case, antimony. The energy at which absorption sharply increases (the absorption edge) is sensitive to the element's oxidation state. For antimony, the L₁-edge XANES spectra show a distinct energy shift between the Sb(III) and Sb(V) oxidation states. upmc.fr Specifically, the white line energy position for Sb(V) compounds is approximately 4.5 eV higher than for Sb(III) compounds, allowing for their direct and unambiguous identification. upmc.fr

This technique has been instrumental in studying the production of this compound opacifiers in historical artifacts. esrf.fr For example, μ-XANES has been used to selectively measure the antimony oxidation state in both the crystalline this compound particles and the surrounding vitreous matrix in ancient glasses. upmc.fresrf.frresearchgate.net This has provided crucial insights into the raw materials and technological processes employed in their manufacture. esrf.frresearchgate.net In some cases, μ-XANES has revealed the presence of antimony in two different oxidation states within a single sample, suggesting a mixture of reactants and products. esrf.fr

The ability of μ-XANES to be combined with other synchrotron-based techniques, such as micro-X-ray fluorescence (μ-XRF), further enhances its analytical power. This combination allows for the simultaneous determination of the elemental composition and the oxidation state of antimony at a microscopic level. upmc.fresrf.fr

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization of this compound

Transmission Electron Microscopy (TEM) is an indispensable tool for the nanoscale structural characterization of this compound materials. It provides high-resolution imaging that reveals the morphology, size, and distribution of this compound crystals. researchgate.netresearchgate.net This level of detail is crucial for understanding the synthesis and properties of these materials, especially in applications such as pigments and opacifiers.

TEM analysis of this compound often reveals euhedral crystals, indicating well-formed crystalline structures. researchgate.net The size of these crystals can vary significantly, from the nanometer scale to several micrometers. researchgate.netmdpi.com In some historical samples, TEM has shown crystal aggregates with ragged edges, suggesting partial dissolution, which provides clues about the manufacturing process—specifically, that the crystals were likely introduced into the glass as pre-formed entities rather than crystallizing in situ. lyellcollection.org

In addition to imaging, TEM can be coupled with Energy-Dispersive X-ray Spectroscopy (TEM-EDX) and Selected Area Electron Diffraction (SAED) to provide compositional and crystallographic information at the nanoscale. researchgate.net TEM-EDX allows for the elemental analysis of individual crystals, confirming the presence of lead and antimony and determining their relative ratios. researchgate.net SAED patterns provide information about the crystal structure, confirming the crystalline nature of the pigment. researchgate.net For instance, TEM has been used to confirm the production of manganese antimonate nanoparticles with an average size of ~29.5 nm. mdpi.com High-Resolution TEM (HRTEM) can even visualize the atomic lattice of the nanoparticles. mdpi.com

The combination of imaging, elemental analysis, and diffraction capabilities makes TEM a comprehensive technique for understanding the fundamental structure of this compound materials. researchgate.net

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) for Reaction Pathway Elucidation

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are valuable for elucidating the reaction pathways involved in the synthesis of this compound.

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. worldoftest.com This difference in temperature reveals thermal events such as phase transitions, melting, crystallization, and decomposition, which can be either endothermic (heat absorbing) or exothermic (heat releasing). worldoftest.com For example, DTA has been used to study the formation of lead-tin-antimony yellow pigments, showing the temperatures at which different phases form. morana-rtd.com

TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time. This is particularly useful for studying reactions that involve the loss or gain of mass, such as decomposition or oxidation. The TGA curve, which plots mass versus temperature, can indicate the temperatures at which these reactions occur and the extent of mass change.

When used together, DTA and TGA provide complementary information about the thermal behavior of the reactants and the formation of this compound. For instance, in the synthesis of lead-tin yellow, DTA can identify the temperature range for the formation of Pb₂SnO₄, while TGA can track any associated weight changes. morana-rtd.com These techniques are essential for optimizing synthesis conditions, such as firing temperatures and times, to produce this compound with desired properties. morana-rtd.comunitus.it

Elemental and Stoichiometric Investigations in this compound

Precise Determination of Lead-Antimony Ratios in Synthesized and Historical Samples

The precise determination of the lead-to-antimony (Pb:Sb) ratio is fundamental to understanding the composition and properties of both synthetically produced and historical this compound samples. This ratio significantly influences the color and crystalline structure of the resulting pigment. Various analytical techniques are employed to accurately quantify these elemental ratios.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) is a widely used method for determining the elemental composition of microscopic areas. researchgate.netunitus.it For example, in a synthesized this compound pigment produced at 900°C, SEM-EDX analysis identified a Pb:Sb stoichiometric ratio of 1:1, corresponding to the compound Pb₂Sb₂O₇. unitus.it In another study, TEM-EDX analysis of euhedral crystals revealed a Pb:Sb ratio of 3:2. researchgate.net

Electron Microprobe Analysis (EMPA) is another powerful technique for quantitative chemical analysis. In a study of ancient game counters, EMPA indicated a PbO/Sb₂O₅ ratio higher than that required by the stoichiometry of Pb₂Sb₂O₇, suggesting the presence of excess lead in the glassy matrix surrounding the this compound crystals. lyellcollection.org

X-ray Fluorescence (XRF) is a non-destructive technique that can provide elemental ratios. unive.it In an analysis of a Naples yellow pigment powder, the Sb-L:Pb-L ratio was found to be 0.054. unive.it

These analytical methods have been crucial in characterizing historical pigments. For instance, studies on 18th-century yellow paints have identified fairly pure this compound, suggesting production methods that followed earlier Italian recipes. uva.nl The ability to precisely determine Pb:Sb ratios allows researchers to correlate the composition of historical pigments with ancient recipes and production techniques. unitus.ituva.nl

Interactive Data Table: Lead-Antimony Ratios in Various Samples

Sample TypeAnalytical TechniqueDetermined Pb:Sb RatioCorresponding Compound/PhaseReference
Synthesized Pigment SEM-EDX1:1Pb₂Sb₂O₇ unitus.it
Euhedral Crystals in Glaze TEM-EDX3:2This compound researchgate.net
Ancient Game Counter EMPA> Stoichiometric Pb₂Sb₂O₇Pb₂Sb₂O₇ in Pb-rich matrix lyellcollection.org
Naples Yellow Powder XRFSb-L:Pb-L = 0.054Pb₂Sb₂O₇ unive.it

Identification and Distribution of Minor and Trace Elements in this compound Compositions

The identification and distribution of minor and trace elements in this compound compositions provide valuable information about the raw materials used, the synthesis process, and the provenance of historical artifacts. These elements can be incorporated intentionally to modify the pigment's properties or can be present as impurities from the raw materials.

Several advanced analytical techniques are used to detect and map these elements. Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is highly effective for determining the concentration of a wide range of trace elements. mdpi.com Wavelength Dispersive X-ray Fluorescence spectrometry (WDXRF), Inductively Coupled Plasma–Optical Emission Spectrometry (ICP-OES), Ion Beam Analysis (IBA), and Neutron Activation Analysis (NAA) are also employed for quantifying major, minor, and trace elements. mdpi.com

Studies have shown that elements such as tin (Sn), zinc (Zn), iron (Fe), and aluminum (Al) can be found in this compound pigments. unive.itkuleuven.be The presence of tin is particularly common, leading to the formation of lead-tin-antimonate ternary oxides. researchgate.net The pyrochlore structure of this compound can accommodate these substitutions. researchgate.net For example, XRF analysis of a commercial Naples yellow pigment, expected to be pure this compound, revealed the presence of tin and aluminum. unive.it

In historical samples, the presence of certain trace elements can point to specific raw material sources. For instance, in Iron Age glass, the analysis of minor and trace elements has helped to identify different sand sources. kuleuven.be The presence of iron in yellow decorations has been detected, which could have been intentionally added to modify the color to a yellow-orange hue. kuleuven.be Similarly, in seventeenth-century paintings, trace elements like silicon, tin, barium, and iron have been identified alongside lead in white pigments. art-cons.com The distribution of these elements can be mapped using techniques like micro-X-ray fluorescence (μ-XRF), providing insights into the homogeneity of the pigment and the manufacturing technology. esrf.frmdpi.com

Theoretical and Computational Chemistry Approaches to Lead Antimonate

Quantum Mechanical Modeling of Lead Antimonate (B1203111) Electronic Structure

Quantum mechanical modeling, primarily through Density Functional Theory (DFT), is instrumental in elucidating the electronic structure of lead antimonate. researchgate.net These simulations treat the material as a system of interacting electrons and nuclei, allowing for the calculation of its fundamental electronic properties. acs.org By solving the Kohn-Sham equations for the system, researchers can determine the arrangement of electron energy levels, which is critical for understanding the material's behavior. orcid.org

A key output of these calculations is the electronic band structure, which maps the allowed energy levels for electrons throughout the crystal. For this compound, DFT calculations have been employed to understand its nature as a semiconductor. capes.gov.br The element-projected density of states (DOS) is another crucial result, which reveals the contribution of each element's atomic orbitals (e.g., Pb, Sb, O) to the valence and conduction bands. In related antimonate systems, the valence band is often composed predominantly of oxygen 2p orbitals, while the conduction band has significant character from antimony 5s/5p orbitals. researchgate.net

DFT calculations for lead pyroantimonate (B1233504) have been used to determine its band gap, a fundamental parameter that dictates its optical and electronic properties. capes.gov.brresearchgate.net These theoretical studies are often performed in conjunction with experimental measurements to provide a comprehensive understanding of the material's electronic behavior.

First-Principles Calculations for this compound Crystalline Stability and Phase Transitions

First-principles calculations are essential for assessing the thermodynamic stability of different crystalline forms (polymorphs) of this compound and predicting potential phase transitions. This compound is known to exist in different crystal structures, most notably the pyrochlore (B1171951) and weberite types, depending on the synthesis conditions. capes.gov.br DFT calculations can determine the total energy of each of these structures, with the lowest energy phase representing the most thermodynamically stable form.

Computational studies have revealed that the ideal cubic pyrochlore structure of this compound, Pb₂Sb₂O₇, is intrinsically unstable. capes.gov.br Its formation is often stabilized by the incorporation of other atoms, such as sodium, into the crystal lattice. capes.gov.br First-principles calculations can model these substitutions and quantify their effect on the structural stability.

A common technique used in these studies is the calculation of the formation energy, often represented as the "energy above the convex hull" (ΔEhull). The convex hull represents the line of thermodynamic stability for a given chemical system; phases that lie on the hull are stable, while those above it are metastable or unstable. researchgate.net By calculating ΔEhull for various this compound polymorphs and stoichiometries, researchers can create a theoretical phase diagram that predicts which structures are most likely to form under different chemical potentials, such as varying oxygen pressure. researchgate.netresearchgate.net These computational insights are critical for explaining the observed polymorphism and guiding the synthesis of specific this compound phases.

Table 1: Representative Data from First-Principles Stability Calculations for Metal Antimonates (Note: This table is illustrative of the data types obtained from DFT calculations for similar compounds, as specific comparative data for this compound polymorphs is highly dependent on the computational parameters used.)

Phase Space Group Calculated Lattice Parameters (Å) Energy Above Hull (eV/atom) Status
Trirutile Ni₂Sb₄O₁₂ P4₂/mnm a = 4.72, c = 9.36 0.0 Stable
Pyrochlore-like Ni₂Sb₂O₇ Fd-3m N/A > 0.1 Metastable

This table is based on data for the Ni-Sb-O system and demonstrates the type of stability analysis performed. researchgate.net A similar approach is used for this compound.

Computational Simulation of Spectroscopic Signatures of this compound Polymorphs

Computational simulations are a powerful tool for predicting and interpreting the spectroscopic signatures of materials, including the various polymorphs of this compound. By modeling the material at the atomic level, techniques like DFT can calculate vibrational frequencies and NMR parameters, providing a direct link between the atomic structure and the experimental spectrum.

Vibrational spectroscopy (Infrared and Raman) is particularly sensitive to the local structure and symmetry of a crystal. For pyrochlore structures like one of the common forms of this compound, group theory predicts the number of Raman and IR-active modes. researchgate.net For the ideal cubic pyrochlore structure (space group Fd-3m), six Raman-active modes are predicted. researchgate.netresearchgate.net First-principles calculations, specifically using Density Functional Perturbation Theory (DFPT), can compute the frequencies and intensities of these modes. researchgate.net These calculated spectra serve as a theoretical benchmark, aiding in the assignment of peaks in experimental Raman spectra and providing insight into structural distortions, cation ordering, and the presence of disorder, which can relax the selection rules and give rise to additional peaks. capes.gov.br Such analysis has been crucial in distinguishing this compound (Pb₂Sb₂O₇) from lead-tin-antimony yellow (Pb₂SnSbO₆.₅), as the introduction of tin deforms the pyrochlore lattice and strongly affects the vibrational spectra. unive.it

Beyond vibrational spectra, computational methods can also simulate other spectroscopic signatures. For instance, DFT has been used to calculate the nuclear magnetic resonance (NMR) chemical-shift tensors for related lead-based pigments, which is essential for interpreting complex solid-state NMR data and identifying different chemical environments within the material. nsf.gov

Table 2: Predicted Raman Active Modes for an Ideal Pyrochlore (A₂B₂O₇) Structure (Based on group theoretical analysis for the Fd-3m space group)

Mode Symmetry Number of Modes
A₁₉ 1
E₉ 1
F₂₉ 4

| Total | 6 |

This table outlines the theoretically expected Raman modes for a perfect pyrochlore crystal. researchgate.netresearchgate.net Deviations from this pattern in experimental or simulated spectra can indicate structural distortions or disorder.

Understanding Optoelectronic Properties and Photochemical Behavior of this compound

A combined approach using computational modeling and experimental analysis has been vital for understanding the optoelectronic and photochemical properties of this compound. researchgate.net Historically known as the pigment Naples yellow, it is recognized for its exceptional stability and lightfastness, which is somewhat contradictory to its identified semiconducting nature. capes.gov.br

Theoretical calculations using DFT have been central to resolving this apparent contradiction. capes.gov.brresearchgate.net These models provide key insights into the material's electronic structure, which governs its interaction with light. Calculations of the band gap, optical absorption coefficients, and the mobility of charge carriers (electrons and holes) have demonstrated that while this compound is a semiconductor, it has poor optical absorption in the visible light spectrum and low minority carrier mobility. researchgate.net These two factors—absorbing little light and inefficiently separating the photo-generated electrons and holes—are the primary reasons for its observed photochemical stability and lightfastness. researchgate.net

Furthermore, computational studies help explain the role of mixed-valence states in related antimonate compounds, where the presence of both Sb³⁺ and Sb⁵⁺ can facilitate charge transfer and influence photochemical properties. acs.org While this compound primarily contains Sb⁵⁺, understanding these mechanisms in similar materials provides a broader context for its behavior. The synergy between computational predictions of electronic structure and experimental photoelectrochemical measurements provides a comprehensive picture of why this compound has been a successful and durable pigment for centuries. capes.gov.brresearchgate.net

Table 3: Summary of Key Optoelectronic and Photochemical Properties of this compound

Property Typical Finding Computational Insight Reference
Material Type Semiconductor DFT calculations confirm an electronic band gap. capes.gov.brresearchgate.net
Photochemical Behavior High lightfastness, stable Explained by poor optical absorption and low minority carrier mobility. researchgate.net
Band Gap ~3.1 eV Calculated via DFT and confirmed with diffuse reflectance spectroscopy. researchgate.net

Applications of Analytical Research on Lead Antimonate in Cultural Heritage Science

Identification of Lead Antimonate (B1203111) in Historical Artistic Materials (e.g., Glass, Ceramics, Paintings)

The identification of lead antimonate in historical objects is fundamental to understanding its use throughout history. This pigment was employed as a colorant and an opacifier in glass, glazes, and paintings. maajournal.comresearchgate.net Its earliest known use dates back to the 18th Dynasty in Egypt (around 1500 BC). iucr.orgblogspot.com While it was a popular yellow colorant in Egyptian and Mesopotamian glass and glazes, it was largely replaced by lead stannate (lead-tin yellow) by the 4th century AD. maajournal.comresearchgate.net this compound saw a resurgence in Europe, appearing in Italian Majolica pottery glazes around 1500 and in paintings from about 1600, with its most frequent use occurring between 1750 and 1850. mfa.orgmfa.org

A suite of non-destructive and micro-destructive analytical techniques is employed to detect this compound. These methods provide chemical and structural information, allowing for precise identification.

Raman Spectroscopy : This non-destructive technique is highly effective for identifying this compound. The compound exhibits a cubic pyrochlore (B1171951) structure with characteristic Raman peaks, notably a strong lattice Pb-O stretching band between 125 cm⁻¹ and 147 cm⁻¹. morana-rtd.com The exact position of this peak can shift depending on the firing temperature during the pigment's production, offering further clues about its synthesis. morana-rtd.com Raman spectroscopy can readily distinguish this compound from other yellow pigments like lead-tin yellow, which has a different crystalline structure and distinct spectral features. semi.ac.cn

X-ray Diffraction (XRD) : XRD is a definitive method for identifying the crystalline structure of pigments. It confirms the presence of this compound, with its characteristic pyrochlore structure (Pb₂Sb₂O₇), and can differentiate it from other lead-based yellows. morana-rtd.comresearchgate.net For instance, XRD analysis of yellow tiles from the Roman Villa del Casale in Sicily identified the crystalline phase as bindheimite (Pb₂Sb₂O₇). maajournal.com

Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) : This technique provides high-resolution images of pigment particles and their elemental composition. wiley.commdpi.comunibo.it SEM-EDS analysis can map the distribution of lead (Pb) and antimony (Sb) within a sample, confirming the presence of this compound. morana-rtd.com It is particularly useful for analyzing the complex layers in paintings and the fine details in ceramic glazes. wiley.comresearchgate.net

X-ray Fluorescence (XRF) : XRF is a non-destructive elemental analysis technique that can identify the presence of lead and antimony in an object, suggesting the use of this compound. maajournal.comresearchgate.net

These techniques are often used in combination to provide a comprehensive and unambiguous identification of this compound in a wide range of cultural heritage objects, from ancient Egyptian glass to 18th-century European paintings. maajournal.comrsc.orgresearchgate.net

Table 1: Analytical Techniques for the Identification of this compound

Analytical TechniqueInformation ProvidedApplication in Cultural HeritageKey Findings & Distinctions
Raman Spectroscopy Molecular and crystalline structureNon-destructive identification of pigments on paintings, ceramics, and glass. researchgate.netalslab.netDistinguishes Pb₂Sb₂O₇ from lead-tin yellow (Pb₂SnO₄) based on unique spectral fingerprints. The main Pb-O peak shifts with production temperature. morana-rtd.com
X-ray Diffraction (XRD) Crystalline phase and structureDefinitive identification of the pigment in powdered samples from artifacts. researchgate.netunitus.itConfirms the cubic pyrochlore structure of this compound (Pb₂Sb₂O₇). maajournal.commorana-rtd.com
SEM-EDS Elemental composition and morphologyMicro-analysis of paint cross-sections and glaze layers. wiley.commdpi.comProvides elemental maps showing the co-localization of Lead (Pb) and Antimony (Sb). morana-rtd.com
X-ray Fluorescence (XRF) Elemental compositionNon-destructive survey of large areas on paintings and ceramics. maajournal.comresearchgate.netDetects the presence of Pb and Sb, indicating the potential use of this compound. researchgate.net

Reconstructing Historical Production Technologies of this compound Pigments

Analytical studies are crucial for reconstructing the historical recipes and manufacturing processes of this compound pigments. unitus.it Historical texts, such as the 16th-century treatise "Le Tre Libri dell'Arte del Vasaio" by Cipriano Piccolpasso, provide recipes that call for heating mixtures of lead and antimony compounds, often with the addition of fluxes like salt or lees (potassium carbonate). mfa.orgmfa.orgcolourlex.com

By replicating these historical recipes in the laboratory and analyzing the resulting pigments, researchers can understand the influence of various parameters on the final product. unitus.itunl.pt

Influence of Ingredients : The choice and ratio of raw materials significantly affect the pigment's composition and color. hypotheses.org Laboratory reconstructions have shown that different lead and antimony sources (e.g., oxides, sulfides) and the addition of fluxes like sodium chloride (salt) or tartar can alter the final product. unitus.ithypotheses.org For example, adding salt tends to produce a lighter, brighter yellow, while tartar results in a darker, more orange hue. unl.pthypotheses.org Some recipes also included tin or zinc, creating ternary oxides (Pb-Sn-Sb or Pb-Zn-Sb) with different shades. unl.ptcnr.it

Influence of Firing Conditions : The temperature and duration of calcination (heating) are critical variables. morana-rtd.com Studies have demonstrated that this compound (Pb₂Sb₂O₇) forms successfully at temperatures between 650°C and 1100°C. researchgate.net The best quality pigment, a homogenous warm yellow-orange, was produced in one study at 900°C for 5 hours. morana-rtd.com Variations in firing temperature can be detected through shifts in the Raman spectra of the pigment, providing a potential marker for the production technique used. morana-rtd.com

Formation of By-products : Analysis of historical and replicated pigments often reveals the presence of multiple crystalline phases, not just pure Pb₂Sb₂O₇. morana-rtd.com Depending on the stoichiometry and firing conditions, other compounds like rosiaite (PbSb₂O₆) or unreacted lead oxides can form. morana-rtd.com The presence of these secondary phases provides further evidence of the specific production method employed. morana-rtd.com

By comparing the chemical and structural "fingerprints" of pigments on historical artifacts with those of laboratory reconstructions, scientists can infer the technologies used by ancient and historical artisans. unitus.it This research has shown that early Northern European Naples yellow often differs in chemical composition from earlier Italian types, reflecting different production knowledge. uva.nl

Table 2: Reconstructed Historical Recipes for Naples Yellow (this compound)

Historical Source (Century)Key IngredientsTypical Firing TemperatureAnalytical Findings from Reconstructions
Cipriano Piccolpasso (16th C) Lead, Antimony, Lees (Potassium Carbonate), Salt. mfa.orgmfa.org>800°C. The addition of fluxes like salt (NaCl) is crucial. Produces Pb₂Sb₂O₇. unitus.itunl.pt
Valerio Mariani da Pesaro (17th C) Burnt Lead, Antimony, Alexandrine Tutty (likely Zinc Oxide), Salt. colourlex.comNot specified, but requires careful heating. colourlex.comReconstructions show that adding zinc creates a darker, redder hue compared to binary (Pb-Sb) or tin-modified versions. unl.pthypotheses.org
19th Century Recipe Ceruse (Lead Carbonate), Antimony Sulfide (B99878), Calcined Alum, Sal Ammoniac. webexhibits.orgModerate red heat. webexhibits.orgThe recipe allows for variation; increasing antimony sulfide produces a more golden color. webexhibits.org

Provenance Studies and Dissemination Pathways of this compound Knowledge

Tracing the origin of the raw materials used to make this compound and mapping the spread of its production technology are key areas of research in cultural heritage. maajournal.comwebexhibits.org These studies help to reconstruct ancient trade routes and understand the transfer of technical knowledge between different cultures and regions. semi.ac.cnresearchgate.net

Lead Isotope Analysis (LIA) is a powerful tool for provenance studies. Lead ores from different geographical mining regions have distinct isotopic signatures (ratios of ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb to ²⁰⁴Pb). uva.nl By measuring the lead isotope ratios in a sample of this compound pigment, scientists can match it to the isotopic signature of known ore deposits, thereby identifying the geographical source of the lead. uva.nl

Egyptian Glass : LIA on Egyptian yellow glasses colored with this compound suggests that while many used lead from local Egyptian sources like Gebel Zeit, some of the earliest examples may have used lead from a Near Eastern source, indicating early trade in raw materials. researchgate.net

European Paintings : Studies on this compound from 18th-century Northern European paintings have used LIA to pinpoint the origin of the lead component. uva.nl Analysis of several pigment samples pointed towards lead ores from Bohemian and Austrian mines, rather than sources in Italy or Spain. uva.nl This suggests that by the 18th century, Northern Europeans were not just importing the finished pigment from Italy but were producing it themselves using lead from regional mines. uva.nl

The dissemination of the technology itself is often traced through a combination of textual analysis and the appearance of the pigment in new contexts. It is believed that the knowledge of making this compound pigments was transferred from the Middle Eastern ceramic and glass industries to Venice during the 15th century, likely through the migration of artisans. researchgate.net From Italy, the technology gradually spread to Northern Europe, where local production began in earnest during the 18th century. uva.nluva.nl

Methodological Advancements in Authenticity Verification and Chronological Dating through this compound Analysis

The analysis of this compound provides valuable data for authenticating and dating works of art. unitus.itcolourlex.com Since the composition and production methods of the pigment evolved over time and varied by region, its specific characteristics can serve as a chronological and geographical marker. iucr.orguva.nl

Chronological Dating : The historical timeline of this compound usage provides a basic framework for dating. For example, its presence in a European painting generally suggests a date after 1600, with a peak in popularity between 1750 and 1850. mfa.orgmfa.org The identification of specific types of this compound can further refine this dating. The transition from lead-tin yellow to this compound in Northern Europe around 1730 provides a useful chronological marker. uva.nl The presence of a ternary lead-tin-antimony yellow may also be specific to certain periods and locations. researchgate.net

Authenticity Verification : The presence of a pigment can be used to expose forgeries. A painting attributed to a 15th-century master, for instance, would be deemed a fake if it contained Naples yellow, as the pigment was not used in European easel painting at that time. academie-sciences.framazonaws.com Similarly, the specific chemical composition can betray a later origin. An analysis of a painting of an angel, inscribed with the date 1764, revealed the presence of this compound and zinc white; since zinc white was not in use until 1782, this finding proved the inscription was false and the painting was from a later period. unibo.it

Distinguishing Workshops and Artists : Subtle differences in pigment recipes between workshops can be identified through detailed analysis. The ratio of lead to antimony, the presence of trace elements, or the inclusion of other elements like tin or zinc can create a "fingerprint" for a particular production method. cnr.it This opens the possibility of attributing artworks to specific workshops or even artists who may have favored a particular type of Naples yellow. uva.nl

The combination of elemental and structural analysis, especially when coupled with provenance data from lead isotopes, provides a robust methodology for the technical study of art. researchgate.netuva.nl This scientific evidence is crucial for art historians, conservators, and museums in making informed judgments about the date, origin, and authenticity of cultural heritage objects. academie-sciences.frunibo.it

Beyond Traditional Applications: Emerging Research Domains for Antimonate Compounds

Antimonate-Based Materials in Energy Storage Systems (e.g., Anodes in Lithium-Ion Batteries)

The demand for high-performance energy storage solutions has spurred research into novel electrode materials for lithium-ion batteries (LIBs). Antimony (Sb) and its compounds have garnered significant attention as potential anode materials due to their high theoretical capacity. researchgate.netrsc.org Antimony-based materials operate on an alloying reaction mechanism with lithium ions, which can lead to higher energy densities compared to traditional graphite (B72142) anodes that rely on intercalation. oaepublish.comwashington.edu

Specifically, antimony can form Li₃Sb, delivering a high theoretical capacity of 660 mAh g⁻¹. researchgate.netrsc.org This is a substantial improvement over the 372 mAh g⁻¹ capacity of graphite. dergipark.org.tr Researchers are investigating various forms of antimony-based materials, including elemental antimony nanostructures, intermetallic alloys, and antimony chalcogenides, to enhance electrochemical performance. researchgate.netrsc.org For instance, antimony nanocrystals have demonstrated enhanced rate capabilities and cycling stability in both lithium-ion and sodium-ion batteries. acs.org

However, a major challenge for antimony-based anodes is the significant volume change that occurs during the alloying and de-alloying processes with lithium ions, which can lead to pulverization of the electrode and rapid capacity decay. researchgate.netwashington.edu To address this, research is focused on strategies such as nanostructuring and the creation of composite materials. For example, antimony tungstate (B81510) (Sb₂WO₆) nanosheets have been synthesized and show promise as an anode material for LIBs, exhibiting good specific discharge capacity and rate capability. mdpi.com The development of silicon-antimony composite systems is also being explored to mitigate the volume expansion issues while harnessing the high capacity of both elements. dergipark.org.tr

Table 1: Comparison of Antimony-Based Anode Materials for Lithium-Ion Batteries

MaterialTheoretical Capacity (mAh g⁻¹)Reaction MechanismKey AdvantagesKey Challenges
Antimony (Sb) 660AlloyingHigh theoretical capacity, High conductivityLarge volume change, Pulverization, Capacity fading
Antimony Tungstate (Sb₂WO₆) ~700 (experimental)Conversion/AlloyingHigh specific capacity, Good rate capabilityLong-term cycling stability
Copper Antimonide (Cu₂Sb) ~325Intercalation/AlloyingImproved cycling stabilityLower theoretical capacity
Silicon-Antimony (Si-Sb) Alloy >1000AlloyingVery high theoretical capacitySevere volume expansion, Structural instability

Advanced Applications in Separation Science and Ion Exchange Materials (e.g., Lead-Selective Cation Exchangers)

Antimonate (B1203111) compounds are also showing significant promise in the field of separation science, particularly as ion exchange materials for the selective removal of metal ions from aqueous solutions. oup.comakjournals.com Their unique structural properties allow for the design of materials with high selectivity for specific cations, which is crucial for environmental remediation and analytical chemistry. oup.comoup.comresearchgate.net

A notable example is the development of tin(IV) antimonate as a lead-selective cation exchanger. oup.comoup.comresearchgate.net This material has demonstrated a high capacity for exchanging lead(II) ions and has been successfully used for the binary separation of lead from other metal ions such as aluminum(III), magnesium(II), and iron(III). oup.comoup.com The selectivity of these materials is attributed to the specific size and charge of the channels and cavities within their crystal structures, which can be tailored by controlling the synthesis conditions. researchgate.net

Other antimonate-based ion exchangers, such as zirconium antimonate, have also been investigated for their ability to separate various metal ions. akjournals.com These materials are often stable in acidic solutions and at elevated temperatures, making them suitable for a range of industrial applications. akjournals.com The study of distribution coefficients (Kd) for different metal ions at various pH values is a key aspect of characterizing the performance of these ion exchangers and optimizing their use in separation processes. akjournals.com

Table 2: Performance of Selected Antimonate-Based Ion Exchangers

Ion ExchangerTarget Ion(s)Key FeaturesReported Applications
Tin(IV) Antimonate Pb(II)High selectivity for lead, Good ion-exchange capacitySeparation of Pb(II) from Al(III), Mg(II), Fe(III)
Zirconium Antimonate Various metal ionsHigh exchange capacity, Good thermal and chemical stabilitySeparation of Rb⁺, Cs⁺, Zn²⁺, Ca²⁺, Tl³⁺
Ceric Antimonate MolybdenumHigh selectivity in nitric acid solutionsSeparation of molybdenum from fission products
Ferric Antimonate MolybdenumGood selectivity for molybdenumSeparation of molybdenum from fission products

Environmental Chemistry of Antimony Compounds: Speciation and Mobility in Natural Systems

The environmental fate and transport of antimony are of growing concern due to its potential toxicity. rsc.org The mobility and bioavailability of antimony in natural systems are largely governed by its chemical speciation, which refers to the different forms of the element based on its oxidation state and molecular structure. rsc.org Antimony primarily exists in the environment in two oxidation states: antimonite [Sb(III)] and antimonate [Sb(V)]. unige.ch

The speciation of antimony is influenced by several factors, including pH, redox potential (Eh), and the presence of other chemical species. rsc.org In oxic (oxygen-rich) environments, the pentavalent form, Sb(V), is generally more stable and is often found as the Sb(OH)₆⁻ anion. unige.chresearchgate.net In anoxic (oxygen-deficient) conditions, the trivalent form, Sb(III), which exists as the neutral species Sb(OH)₃, tends to dominate. unige.ch The mobility of these species differs significantly; Sb(V) is generally more mobile in water, while Sb(III) tends to adsorb more strongly to soil particles.

The interaction of antimony with naturally occurring minerals, such as iron, manganese, and aluminum oxyhydroxides, plays a crucial role in its immobilization. nih.gov These minerals can act as natural sequestrating agents, adsorbing antimony and reducing its concentration in groundwater. nih.gov However, changes in environmental conditions, such as droughts, can alter the redox state of these minerals and lead to the release of previously bound antimony. researchgate.net Understanding the complex interplay between antimony speciation and environmental factors is essential for predicting its mobility and developing effective remediation strategies for contaminated sites. rsc.orgnih.gov

Future Interdisciplinary Research Synergies in Lead Antimonate Sciences

The multifaceted nature of this compound and related compounds necessitates a collaborative, interdisciplinary research approach. Future advancements in "this compound Sciences" will likely emerge from the synergy between materials science, chemistry, art history, and environmental science.

Materials Science and Chemistry: Continued exploration of synthesis methods will enable the creation of this compound and other antimonate materials with tailored properties. unitus.it This includes controlling particle size, crystal structure, and stoichiometry to optimize performance in applications ranging from pigments to energy storage and catalysis. mdpi.com For example, understanding the relationship between the Pb/Sb ratio and the resulting color could lead to the development of new, stable pigments. uva.nl

Art History and Conservation Science: Advanced analytical techniques, such as high-resolution X-ray diffraction and transmission electron microscopy, will continue to shed light on the historical production and use of this compound pigments. uva.nl This knowledge not only enriches our understanding of art history but also informs conservation strategies for artworks containing this pigment. Further research into the degradation pathways of this compound-based pigments is crucial for their long-term preservation.

Environmental and Geosciences: Investigating the environmental lifecycle of this compound, from its presence in historical artifacts to its potential leaching into the environment, is a critical area of research. This includes studying its long-term stability in different soil and water conditions and its interaction with biological systems. Understanding the natural occurrence and transformation of lead-antimony minerals like bindheimite can provide insights into the fate of anthropogenic this compound. maajournal.com

Computational Modeling: The development of accurate computational models can accelerate the discovery of new antimonate materials with desired properties. Density functional theory (DFT) and other modeling techniques can be used to predict crystal structures, electronic properties, and ion-exchange capabilities, guiding experimental efforts and reducing the need for trial-and-error synthesis.

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound and other antimonate compounds, addressing challenges in fields as diverse as cultural heritage, energy, and environmental protection.

Q & A

Q. What are the primary methods for synthesizing lead antimonate, and how do historical recipes influence its structural properties?

this compound is synthesized by calcining mixtures of lead and antimony salts. Historical recipes (e.g., 16th-century Italian manuscripts) often included fluxes like potassium tartrate or salt, which alter the pigment’s stoichiometry and crystallinity. For instance, tin or zinc additions create doped variants (e.g., Pb₂Sb₂O₇ with Sn/Zn substitutions), increasing lattice parameters and modifying Raman spectra . Reconstructions of Mariani's recipes revealed three distinct types: pure this compound (Type I), potassium-antimonate mixtures (Type II), and tin/zinc-doped variants (Type III) .

Q. How can this compound be distinguished from lead-tin yellow in historical artifacts?

Raman spectroscopy and X-ray diffraction (XRD) are critical. This compound (Pb₂Sb₂O₇) exhibits a cubic pyrochlore structure (Raman peaks at ~135 cm⁻¹ and 335 cm⁻¹), whereas lead-tin yellow (Pb₂SnO₄) shows distinct tetragonal patterns. Elemental analysis (EDS/XRF) confirming Sb vs. Sn dominance further resolves ambiguities. Tin incorporation into this compound’s structure, observed in 16th-century Italian majolica, complicates differentiation but can be clarified via lattice parameter shifts .

Q. What factors influence the chromatic variability of this compound in glazes and paints?

Flux composition (e.g., salt vs. tartar) and doping agents (Sn, Zn) significantly affect color. Salt-based fluxes produce lighter yellows, while tartar creates reddish hues. Zinc doping shifts spectra toward greenish tones, as seen in 18th-century Portuguese azulejos . Synchrotron µ-XANES and SEM-EDS can map compositional gradients within single crystals, linking microchemistry to macroscopic color .

Q. How stable is this compound in different binding media?

this compound is lightfast but susceptible to H₂S-induced darkening in aqueous media. In oil, its drying properties (18g oil/100g pigment) enhance durability. Compatibility tests show it reacts with barium pigments in frescoes and acidic preservatives, necessitating microchemical analysis (e.g., FTIR, cross-sectional SEM) to assess degradation pathways .

Advanced Research Questions

Q. How can isotopic analysis resolve contradictions in the historical use of this compound across regions?

Lead isotope analysis (LIA) identifies ore sources by comparing isotopic ratios (e.g., ²⁰⁶Pb/²⁰⁷Pb) in pigments to regional ore databases. For example, 18th-century Dutch samples traced to Slovakian mines, while Italian Renaissance pigments matched Tuscan ores. This method clarifies whether sudden pigment popularity (e.g., 16th-century Italy) stemmed from local innovation or imported materials .

Q. What explains the sporadic use of lead-tin antimonate in pre-18th-century European art despite its structural similarity to this compound?

Microstructural heterogeneity (SEM/TEM) and textual analysis of recipes reveal production challenges. Lead-tin antimonate’s irregular aggregates, seen in Csábrág tiles, required intentional synthesis via mixed Pb-Sn-Sb precursors, a method less common than simple this compound. Its misidentification as mixed Pb-Sn yellow in Titian’s works underscores the need for combined XRD and Raman studies .

Q. How did ancient glassmaking technologies influence this compound’s role as an opacifier?

Egyptian 18th-dynasty glass (1500 BCE) used this compound for yellow opacification, while Roman mosaics (2nd–5th c. CE) combined it with calcium antimonate. TEM-EDX shows Sb-rich zones in Egyptian glass, contrasting with Pb-Sb-Si phases in Roman samples, reflecting evolving flux systems (e.g., natron vs. plant ash). These shifts are detectable via synchrotron µ-XANES .

Q. What methodological challenges arise in characterizing this compound in polymetallic artifacts?

Co-occurrence with tin oxide (e.g., in Csábrág glazes) creates overlapping XRD peaks. High-resolution techniques like single-crystal electron diffraction (SCED) and LA-ICP-MS are required to distinguish Pb₂Sb₂O₇ from Sn-doped variants. Contradictions in historical reconstructions (e.g., zinc-containing types) further necessitate iterative synthesis trials paired with Raman mapping .

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